

Spectroscopic Profile of 2-Aminoisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

Cat. No.: B083458

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-Aminoisonicotinic acid**, a crucial molecule for researchers and professionals in the field of drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Aminoisonicotinic acid** is $C_6H_6N_2O_2$ with a molecular weight of 138.12 g/mol. The spectroscopic data presented below has been compiled from various sources and is representative of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9-8.1	Doublet	1H	H-6
~7.0-7.2	Doublet	1H	H-5
~6.5-6.7	Singlet	1H	H-3
~5.5-6.5	Broad Singlet	2H	-NH ₂
~12.0-13.0	Broad Singlet	1H	-COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
~168-172	C=O (Carboxylic Acid)
~158-162	C-2 (C-NH ₂)
~148-152	C-6
~140-144	C-4 (C-COOH)
~110-114	C-5
~105-109	C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Bond	Functional Group
3300-3500 (broad)	N-H stretch	Primary Amine
2500-3300 (very broad)	O-H stretch	Carboxylic Acid
~1700-1725	C=O stretch	Carboxylic Acid
~1600-1650	N-H bend	Primary Amine
~1550-1600	C=C stretch	Aromatic Ring
~1200-1300	C-O stretch	Carboxylic Acid
~1150-1250	C-N stretch	Aromatic Amine

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **2-Aminoisonicotinic acid**, the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at an m/z corresponding to its molecular weight.

m/z	Interpretation
138	Molecular Ion (M ⁺)
121	[M-OH] ⁺
110	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺ from pyridine ring fragmentation
94	[M-CO ₂ H] ⁺

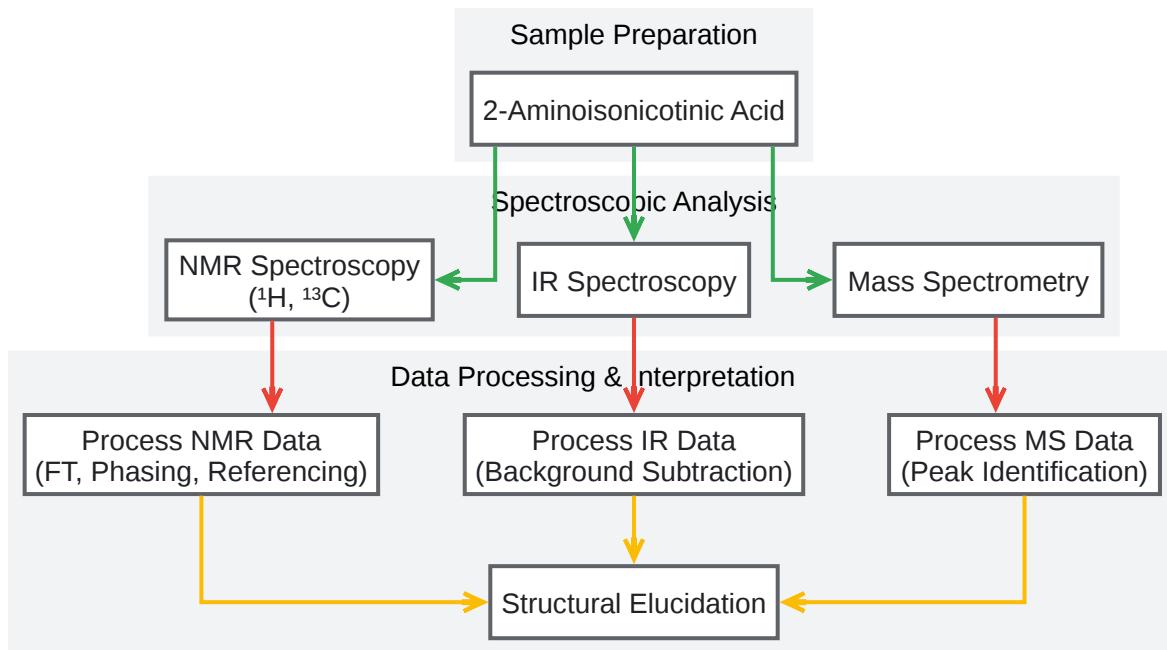
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Aminoisonicotinic acid**.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **2-Aminoisonicotinic acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected chemical shift range (typically 0-14 ppm).
- ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected chemical shift range (typically 0-200 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy


- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or salt plates with Nujol) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Aminoisonicotinic acid**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminoisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083458#spectroscopic-data-nmr-ir-mass-of-2-aminoisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com